1-Bromo-3-(ethoxymethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, paper discusses the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is structurally similar to the compound of interest. The synthesis involves bromination reactions that are likely to be similar to those needed for synthesizing 1-Bromo-3-(ethoxymethyl)benzene. Paper describes a two-step synthesis involving a Br/Li exchange, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is crucial for understanding their reactivity. Paper analyzes the crystal structure of brominated biindenylidenediones, which shows how bromine substitution affects molecular arrangement. Similarly, paper and discuss the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes, providing insights into the interactions such as C–H···Br and C–Br···Br that could also be present in 1-Bromo-3-(ethoxymethyl)benzene.
Chemical Reactions Analysis
The reactivity of brominated compounds is highlighted in several papers. Paper explores the reactions of a brominated ketone with benzenethiols, which could be relevant to the reactivity of the ethoxymethyl group in 1-Bromo-3-(ethoxymethyl)benzene. Paper discusses the regioselective demethylation of aryl methyl ethers, which could be a reaction that 1-Bromo-3-(ethoxymethyl)benzene might undergo. Paper details the transformations of brominated pyran derivatives, which, while structurally different, provide a general understanding of the reactivity of brominated compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of bromine. Paper investigates the photochromic and photomagnetic properties of brominated compounds, which could be altered by the substitution pattern on the benzene ring. The solubility, melting point, and other physical properties are not directly discussed but can be inferred to be affected by the bromine and ethoxymethyl substituents.
Scientific Research Applications
Chemical Synthesis and Organic Reactions :
- 1-Bromo-3-(ethoxymethyl)benzene is used in the ethoxybromination of enamides, leading to the production of α-bromo hemiaminals, which are versatile in a range of transformations (Nocquet‐Thibault et al., 2013).
- It serves as a precursor in the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, indicating its utility in complex organic syntheses (Kuroda & Kobayashi, 2015).
Development of Bromophenol Compounds :
- Research has explored the synthesis of bromophenols, where 1-Bromo-3-(ethoxymethyl)benzene plays a crucial role. These compounds, derived from red algae, show moderate inhibitory activities against protein tyrosine phosphatase 1B, important for understanding biochemical pathways (Guo et al., 2011).
Electrochemical Studies :
- In electrochemical research, 1-Bromo-3-(ethoxymethyl)benzene is used in Diels-Alder electro-organic cyclization reactions with naphthoquinone derivatives, highlighting its role in electrochemical synthesis processes (Habibi et al., 2015).
Molecular Electronics and Nanotechnology :
- This compound is a precursor in the synthesis of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, used in molecular electronics, demonstrating its potential in the field of nanotechnology (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
1-bromo-3-(ethoxymethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-11-7-8-4-3-5-9(10)6-8/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPJZYYIEFTZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-(ethoxymethyl)benzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.